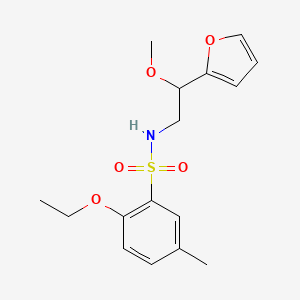

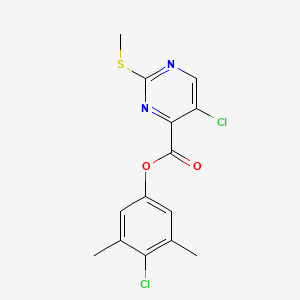

![molecular formula C22H19N5O2S2 B2846041 N-(1-苯乙基)-3-对甲苯磺酰噻吩[2,3-e][1,2,3]噁二唑-5-胺 CAS No. 892732-35-3](/img/structure/B2846041.png)

N-(1-苯乙基)-3-对甲苯磺酰噻吩[2,3-e][1,2,3]噁二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,3]-triazolo[1,5-a]pyrimidine scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidines often involves multicomponent reactions that allow for the straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . An example of such a reaction is the Biginelli-like reaction .Chemical Reactions Analysis

Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .科学研究应用

选择性血清素 5-HT6 受体拮抗剂的合成与生物学研究

研究人员合成了多种 3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶,以探索它们对血清素 5-HT6 受体的亲和力及其作为血清素功能性细胞反应抑制剂的潜力。在合成的化合物中,3-[(3-氯苯基)磺酰基]-N-(四氢呋喃-2-基甲基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-胺在功能测定中显示出显着的活性,而 3-(苯磺酰基)-N-(2-噻吩基甲基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-胺在受体结合测定中表现出高亲和力。这些化合物对 5-HT6 受体表现出比 5-HT2A 和 5-HT2B 受体更高的选择性,表明它们作为选择性血清素 5-HT6 受体拮抗剂的潜力 (Ivachtchenko 等,2010)。

1,2,4-三唑并[1,5-a]吡啶的无金属合成

使用苯基碘双(三氟乙酸盐)介导的分子内环化,开发了一种从 N-(吡啶-2-基)苯并咪酰胺合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的新方法。这种无金属合成策略通过氧化 N-N 键形成,实现了 1,2,4-三唑并[1,5-a]吡啶骨架的有效构建,展示了快速的反应时间和高产率,这可能有利于开发具有潜在生物学应用的化合物 (Zheng 等,2014)。

吡啶并[3′,2′:4,5]噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物的合成

本研究概述了从 3-氨基噻吩并[2,3-b]吡啶-2-羧酸乙酯开始,通过一系列杂环化反应合成新的吡啶并[3′,2′:4,5]噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮。该过程涉及用肼进行亲核取代,然后与原酯进行环缩合,有助于建立具有进一步生物学评估潜力的杂环化合物库 (Davoodnia 等,2008)。

作用机制

未来方向

The triazolo[1,5-a]pyrimidine scaffold has several applications in medicinal chemistry and its special features and potentiality of derivatization make it a promising area for future research . Further optimization and exploration of this scaffold could lead to the development of new biologically active compounds.

属性

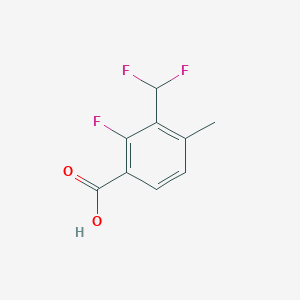

IUPAC Name |

10-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c1-14-8-10-17(11-9-14)31(28,29)22-21-24-20(23-15(2)16-6-4-3-5-7-16)19-18(12-13-30-19)27(21)26-25-22/h3-13,15H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWNYMNWSAHNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

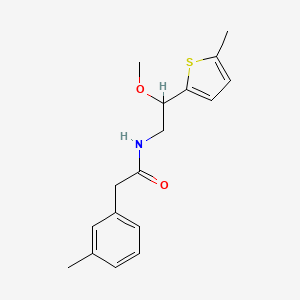

![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)

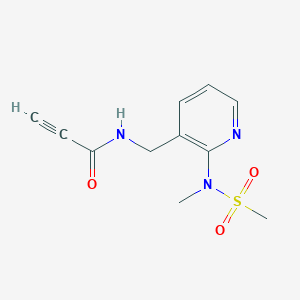

![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)

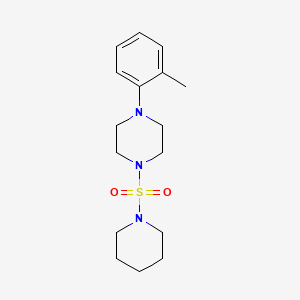

![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)